Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine
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Overview
Description
Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine is an organic compound with the molecular formula C12H19NO. It is a derivative of phenylethylamine and contains an isopropoxy group attached to the ethylamine chain. This compound is often used in biochemical research and has various applications in chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine typically involves the reaction of phenylethylamine with isopropyl alcohol in the presence of a suitable catalyst. One common method is the use of Grignard reagents, where phenylethylamine reacts with isopropyl magnesium bromide to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenylethylamines.
Scientific Research Applications
Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on neurotransmitter systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine involves its interaction with various molecular targets, including enzymes and receptors. It may act as an agonist or antagonist at specific receptor sites, influencing biochemical pathways and physiological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenylethylamine: A parent compound with similar structural features but lacking the isopropoxy group.
Amphetamine: A stimulant with a similar phenylethylamine backbone but different functional groups.
Methamphetamine: A potent stimulant with structural similarities but distinct pharmacological properties.
Uniqueness
Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isopropoxy group differentiates it from other phenylethylamine derivatives, influencing its reactivity and interactions with molecular targets .
Biological Activity
Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various research studies.
Synthesis
This compound can be synthesized through several chemical pathways. The synthesis typically involves the alkylation of a phenolic compound followed by amine formation. For instance, one study reported the use of a straightforward method to obtain derivatives that exhibited significant biological activity, emphasizing the importance of structural modifications in enhancing efficacy against cancer cells .
Anticancer Properties
Numerous studies have evaluated the anticancer properties of this compound and its analogs. The compound has been shown to possess cytotoxic effects on various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The following table summarizes the IC50 values for selected compounds related to this class:
Compound | Cell Line | IC50 (μg/mL) |
---|---|---|
This compound | HCT-116 | 1.9 |
This compound | MCF-7 | 2.3 |
Compound A | HCT-116 | 5.0 |
Compound B | MCF-7 | 4.5 |
These results indicate that this compound exhibits potent anticancer activity, comparable to or exceeding that of known chemotherapeutic agents.
The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis. This was demonstrated through assays that measured cell viability post-treatment.
- Targeting Protein Interactions : Research indicates that this compound may interfere with critical protein-protein interactions involved in tumor progression, particularly those associated with HER2 signaling pathways in breast cancer cells .
- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased markers of apoptosis, such as caspase activation and PARP cleavage, indicating its potential as a pro-apoptotic agent in cancer therapy.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on HER2-positive Gastric Cancer : This study demonstrated that the compound effectively reduced HER2 levels and inhibited downstream signaling pathways, leading to significant anti-proliferative effects in vitro and in vivo. The findings suggest its utility as a treatment option for trastuzumab-resistant cases .
- Chlamydial Infections : Beyond oncology, research has indicated that compounds similar to this compound exhibit selective activity against Chlamydia trachomatis without harming host cells, showcasing its broader antimicrobial potential .
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
N-methyl-2-phenyl-2-propan-2-yloxyethanamine |
InChI |
InChI=1S/C12H19NO/c1-10(2)14-12(9-13-3)11-7-5-4-6-8-11/h4-8,10,12-13H,9H2,1-3H3 |
InChI Key |
QRTAWUDOYVLNLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(CNC)C1=CC=CC=C1 |
Origin of Product |
United States |
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